H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH, also known as a heptapeptide, is a compound composed of seven amino acids: valine, valine, tyrosine, proline, tryptophan, threonine, and glutamine. This sequence is notable for its potential biological activities, particularly in the context of analgesic and anticancer properties. The compound has been studied for its interactions with opioid receptors, which are crucial in pain modulation and other physiological processes.
The heptapeptide was initially isolated from bovine hypothalamic tissue, where it was purified through solid-phase extraction and high-performance liquid chromatography. Its amino acid sequence was confirmed using Edman degradation and mass spectrometry techniques . The structural similarities to hemoglobin-derived peptides suggest a natural origin related to physiological signaling mechanisms.
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH is classified as a bioactive peptide. It belongs to a broader category of peptides known as hemorphins, which are derived from the degradation of hemoglobin. These peptides exhibit opioid-like activity and have been implicated in various biological functions including pain relief and modulation of immune responses.
The synthesis of H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin support. The process typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection and activation of amino acids.
The molecular structure of H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH can be represented by its linear sequence of amino acids linked by peptide bonds. The specific arrangement contributes to its unique biological properties.
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH can undergo several chemical reactions:
The mechanism of action for H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH primarily involves its interaction with the μ-opioid receptor, leading to analgesic effects by inhibiting pain signal transmission. Additionally, it has been shown to induce apoptosis in tumor cells through activation of specific signaling pathways, including the caspase cascade.
Relevant data regarding its stability and reactivity can be crucial for applications in pharmaceuticals and biochemistry.
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH has several applications across different fields:
H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH, systematically named as Val-Val-Tyr-Pro-Trp-Thr-Gln, is a linear heptapeptide with the amino acid sequence V-V-Y-P-W-T-Q. Its molecular formula is C₄₁H₅₈N₁₀O₁₁, yielding a molecular weight of 836.94 g/mol [4] [1]. The peptide features:
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS Registry Number | Not formally assigned |
Molecular Formula | C₄₁H₅₈N₁₀O₁₁ |
Exact Mass | 836.94 g/mol |
Amino Acid Sequence | Val-Val-Tyr-Pro-Trp-Thr-Gln |
Precursor Protein | Hemoglobin β-chain (33-39) |
Proteolytic Cleavage Sites | Lys₃₂-Val₃₃, Gln₃₉-Lys₄₀ |
The peptide was first identified in the late 1980s during investigations into hemoglobin-derived bioactive fragments. Key milestones include:
VV-hemorphin-5 functions as an atypical endogenous opioid peptide. Unlike classical opioids (e.g., endorphins), it lacks the N-terminal Tyr-Gly-Gly-Phe motif but retains high-affinity receptor binding [3] [6]. Its roles include:
Table 2: Receptor Affinity and Functional Effects
Target | Affinity/Effect | Biological Outcome |
---|---|---|
μ-Opioid Receptor (MOR) | Moderate agonist (IC₅₀ ~100 nM) | Antinociception, analgesia |
κ-Opioid Receptor (KOR) | High agonist (IC₅₀ ~50 nM) | Anticonvulsant effects |
δ-Opioid Receptor (DOR) | Low affinity | Minimal contribution |
Angiotensin-Converting Enzyme (ACE) | Inhibitor (Ki ~15 μM) | Blood pressure modulation |
Insulin-Regulated Aminopeptidase (IRAP) | Substrate/Inhibitor | Memory and cognition modulation |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2